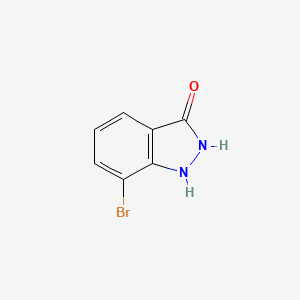

7-bromo-1H-indazol-3-ol

描述

属性

IUPAC Name |

7-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRPRIZUCOTXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646618 | |

| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887578-57-6 | |

| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887578-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis from Brominated Precursors

One of the most straightforward approaches to synthesize 7-bromo-1H-indazol-3-ol involves starting from appropriately brominated benzene derivatives or indazole precursors, followed by functional group transformations to introduce the hydroxyl group at the 3-position.

- Starting Materials: 2-bromobenzonitrile or brominated aniline derivatives are often used as precursors.

- Key Steps:

- Formation of the indazole core via cyclization with hydrazine or hydrazine derivatives.

- Introduction of the hydroxyl group at the 3-position through controlled oxidation or hydrolysis steps.

This approach is supported by methods used for related compounds such as 7-bromo-4-chloro-1H-indazol-3-amine, where regioselective bromination precedes heterocycle formation with hydrazine, yielding the indazole framework with halogen substitution at the 7-position.

Regioselective Bromination and Cyclization

Regioselective bromination is a critical step to ensure substitution at the 7-position of the indazole ring. The process typically involves:

- Bromination: Using brominating agents under controlled conditions to selectively brominate the aromatic ring at the desired position.

- Cyclization: Reaction with hydrazine hydrate or related reagents to form the indazole ring system.

For example, regioselective bromination of 2,6-dichlorobenzonitrile followed by hydrazine-mediated cyclization has been demonstrated to yield brominated indazole derivatives efficiently, with isolated yields around 38-45% without chromatography purification.

Base-Mediated Cyclization Using Potassium tert-Butoxide

An alternative synthetic method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) as a base to promote cyclization:

- Procedure: A solution of a brominated phenylazo-t-butylsulfide intermediate is added dropwise to potassium tert-butoxide in dry DMSO under inert atmosphere.

- Reaction Conditions: Stirring at room temperature for 2 hours.

- Workup: Quenching with ice and acid, followed by ether extraction and drying.

- Yield: High yields reported (up to 96%) for 7-bromo-1H-indazole, which can be further functionalized to the 3-ol derivative.

This method underscores the utility of strong bases and polar aprotic solvents in facilitating ring closure and substitution reactions.

The introduction of the hydroxyl group at the 3-position of the indazole ring (to form the 3-ol) can be achieved by:

- Oxidative Hydroxylation: Using hydrogen peroxide or other oxidants in basic media at low temperatures.

- Hydrolysis of Precursors: Hydrolysis of 3-substituted intermediates under acidic or basic conditions.

Though direct detailed protocols for this compound are scarce, similar hydroxylation strategies are common in indazole chemistry and can be adapted.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Scalability: The regioselective bromination and hydrazine cyclization method has been demonstrated on hundred-gram scale with consistent yields, indicating industrial feasibility.

- Purity and Workup: The avoidance of column chromatography in some protocols simplifies purification and reduces cost.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming product identity.

- Safety Notes: Handling of brominating agents, hydrazine, and strong bases requires appropriate safety measures due to their toxicity and reactivity.

化学反应分析

Types of Reactions: 7-Bromo-1H-indazol-3-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group at the 3rd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form ketones or alcohols .

科学研究应用

Scientific Research Applications

Medicinal Chemistry:

7-Bromo-1H-indazol-3-ol has been utilized as a precursor in the synthesis of several bioactive compounds with potential therapeutic effects. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and infectious diseases.

Biological Activity:

The compound exhibits a range of biological activities, including:

- Anticancer Properties: Studies indicate that this compound can inhibit the proliferation of cancer cells. For example, it has demonstrated significant cytotoxicity against various cancer cell lines, including Hep-G2 (liver cancer) and K562 (leukemia) with IC50 values of 12.5 µM and 10.0 µM respectively.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep-G2 | 12.5 |

| This compound | K562 | 10.0 |

- Antimicrobial Activity: The compound has shown effectiveness against several microbial strains, indicating its potential as an antifungal agent.

| Microbe | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Candida glabrata | 20 |

| Trichophyton rubrum | 25 |

Material Science:

In addition to its pharmaceutical applications, this compound is also explored in material science for developing organic semiconductors and light-emitting diodes due to its electronic properties.

Case Studies

Case Study 1: Anticandidal Evaluation

A study evaluated the anticandidal activity of various indazole derivatives, including this compound. The results indicated significant activity against both susceptible and resistant strains of Candida glabrata, highlighting its potential in treating fungal infections.

Case Study 2: Antitumor Mechanism Investigation

Research focused on the antitumor mechanisms of this compound revealed that treatment led to increased expression of p53 and decreased levels of MDM2 in leukemia cells, suggesting a pathway for inducing apoptosis.

作用机制

The mechanism of action of 7-bromo-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through binding to active sites on target proteins, leading to modulation of their activity and subsequent biological responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 7-bromo-1H-indazol-3-ol and its analogs:

Key Comparative Insights

Structural and Functional Differences :

- This compound vs. 5-bromo-1H-indazol-3-ol : Positional isomerism significantly impacts reactivity and biological activity. For example, the C7 bromine in the former enhances steric hindrance at the indazole core compared to the C5 isomer .

- Hydroxyl vs. Amine vs. Carboxylic Acid : The hydroxyl group in this compound allows for hydrogen bonding, whereas the amine in 7-bromo-4-chloro-1H-indazol-3-amine facilitates nucleophilic reactions. The carboxylic acid analog is more polar, influencing solubility .

Synthetic Accessibility :

- 7-Bromo-4-chloro-1H-indazol-3-amine is synthesized via a two-step regioselective bromination and cyclization process with yields up to 56%, avoiding column chromatography .

- 7-Bromo-1H-indazol-3-amine derivatives (e.g., compound 14 in ) are synthesized using hydrazine hydrate, achieving 60% yields, but require purification via silica gel chromatography .

Applications :

- The 3-amine derivative (7-bromo-4-chloro-1H-indazol-3-amine) is critical for Lenacapavir, a potent HIV capsid inhibitor .

- This compound’s hydroxyl group makes it less reactive in cross-coupling reactions compared to its boronate ester analogs (e.g., compound 7 in ), which are used in Suzuki-Miyaura couplings .

Research Findings and Data

Physicochemical Properties

- This compound :

- 7-Bromo-4-chloro-1H-indazol-3-amine :

生物活性

7-Bromo-1H-indazol-3-ol is an indazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the indazole ring. Its structural features contribute to its potential therapeutic applications, making it a subject of extensive research.

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through modulation of specific kinases and pathways involved in disease processes.

Targets of Action:

- Kinases : Indazole derivatives, including this compound, have been reported to inhibit and regulate kinases such as chk1, chk2, and h-sgk. These kinases are involved in critical cellular processes, including cell cycle regulation and stress responses.

Biochemical Pathways:

- The compound may influence pathways related to cancer, respiratory diseases, and inflammatory responses. Its ability to interact with these pathways suggests potential applications in treating various conditions.

Biological Activities

The compound exhibits a wide range of biological activities:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through kinase modulation and apoptosis induction. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial | Displays activity against various bacterial strains. |

| Antiviral | Shows potential against HIV through inhibition of viral replication mechanisms. |

| Hypoglycemic | May lower blood glucose levels, contributing to diabetes management. |

| Antihypertensive | Exhibits properties that may help in managing high blood pressure. |

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis, primarily through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicated that this indazole derivative significantly reduced levels of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infectious diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves cyclization reactions from suitable precursors. One common method includes:

- Regioselective bromination followed by heterocycle formation using hydrazine derivatives.

The structural integrity of the synthesized compound has been confirmed through various analytical techniques such as NMR and X-ray diffraction .

常见问题

Basic: What are common synthetic routes for 7-bromo-1H-indazol-3-ol?

Answer:

The synthesis of this compound typically involves cyclization and halogenation steps. A representative method includes:

- Cyclization of substituted indazole precursors : For example, 5-bromo-indazole derivatives can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method involves reacting azidoethyl intermediates with alkynes under nitrogen, followed by extraction and purification (e.g., using PEG-400:DMF solvent systems) .

- Halogenation : Bromination at the 7-position can be achieved using bromine sources (e.g., N-bromosuccinimide) under controlled conditions to ensure regioselectivity.

Key analytical methods include , , and HRMS for structural confirmation .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:

X-ray crystallography is the gold standard. The process involves:

- Data collection : Using single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

- Structure refinement : Employing software like SHELXL for small-molecule refinement. SHELXL iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (-factors). Recent updates to SHELXL include improved handling of twinned data and hydrogen-bond restraints .

- Validation : Tools like PLATON or Mercury ensure geometric accuracy and detect disorders.

Advanced: What experimental design considerations are critical for evaluating the α-glucosidase inhibitory activity of this compound derivatives?

Answer:

- Enzyme kinetics : Use a spectrophotometric assay to measure inhibition of α-glucosidase (e.g., from Saccharomyces cerevisiae). Monitor p-nitrophenol release at 405 nm .

- Dose-response curves : Test derivatives at concentrations from 0.1–100 µM. Calculate IC values using nonlinear regression.

- Control experiments : Include acarbose (positive control) and DMSO (solvent control).

- Structural analogs : Compare activity with non-brominated indazoles to assess the bromine substituent’s role in binding affinity .

Advanced: How can researchers resolve contradictory bioactivity data in pharmacological studies of this compound analogs?

Answer:

Contradictions (e.g., varying IC values across studies) may arise from:

- Assay variability : Standardize enzyme sources (e.g., recombinant vs. crude extracts) and buffer conditions.

- Compound purity : Verify via HPLC (>95% purity) and characterize by NMR to exclude impurities .

- Off-target effects : Perform counter-screening against related enzymes (e.g., α-amylase).

- Data normalization : Use Z-factor analysis to assess assay robustness and minimize false positives .

Advanced: What strategies optimize the regioselectivity of bromination in indazole derivatives?

Answer:

- Directing groups : Introduce electron-donating groups (e.g., -OH at C3) to direct bromination to the 7-position via resonance stabilization .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysts : Employ Lewis acids (e.g., FeCl) to enhance electrophilic substitution.

- Monitoring : Track reaction progress with TLC or LC-MS to halt before over-bromination occurs.

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Answer:

- Intermediate stabilization : Protect the hydroxyl group at C3 with tert-butyldimethylsilyl (TBS) ethers during bromination to prevent side reactions .

- Purification techniques : Use flash chromatography (e.g., silica gel, 70:30 EtOAc:hexanes) or recrystallization from hot EtOAc.

- Scale-up adjustments : Optimize stoichiometry (e.g., excess NBS for bromination) and reaction time.

Basic: What spectroscopic methods confirm the identity of this compound?

Answer:

- : Look for aromatic protons in the δ 7.1–8.6 ppm range and a hydroxyl proton (δ ~10 ppm, broad) .

- : Confirm bromine’s deshielding effect (C7: δ ~115–120 ppm).

- HRMS : Exact mass calculation for CHBrNO (M: 227.96 g/mol).

Advanced: How do steric and electronic effects influence the antioxidant activity of this compound derivatives?

Answer:

- DPPH assay : Bromine’s electron-withdrawing effect reduces radical scavenging efficiency compared to non-halogenated analogs.

- Substituent positioning : Bulky groups at C1 or C2 hinder access to the reactive C3-OH, lowering activity.

- Comparative studies : Derivatives with -OCH or -NH at C3 show enhanced activity due to improved H-donation capacity .

Basic: What are the storage and handling protocols for this compound?

Answer:

- Storage : Protect from light at 2–8°C in sealed, argon-purged vials.

- Solubility : Prepare stock solutions in DMSO (10 mM) and store at -20°C. Avoid repeated freeze-thaw cycles .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Refer to SDS for disposal guidelines.

Advanced: How can computational methods complement experimental studies of this compound?

Answer:

- Docking simulations : Predict binding modes to α-glucosidase (PDB: 2ZE0) using AutoDock Vina. Bromine’s hydrophobic interactions may stabilize ligand-enzyme complexes .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant efficacy.

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。